molecular formula C6H10FNO B13108592 3-Fluoro-1-methylpiperidin-2-one

3-Fluoro-1-methylpiperidin-2-one

Cat. No.: B13108592
M. Wt: 131.15 g/mol
InChI Key: HCOABOUAONQTFR-UHFFFAOYSA-N
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Description

3-Fluoro-1-methylpiperidin-2-one is a fluorinated piperidinone derivative. Piperidinones are a class of compounds known for their versatile applications in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-1-methylpiperidin-2-one typically involves the fluorination of 1-methylpiperidin-2-one. One common method is the direct fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the formation of by-products and optimizing the overall efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-1-methylpiperidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: m-CPBA in dichloromethane at 0°C.

    Reduction: LiAlH4 in dry ether at reflux temperature.

    Substitution: Sodium methoxide in methanol at room temperature.

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-Fluoro-1-methylpiperidin-2-one largely depends on its application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong interactions with target proteins. This can lead to the modulation of specific molecular pathways, resulting in the desired therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 3-Fluoro-1-methylpiperidin-2-one is unique due to the presence of the fluorine atom at the 3-position, which significantly influences its chemical reactivity and biological activity. This makes it a valuable compound in the synthesis of pharmaceuticals with enhanced potency and selectivity .

Biological Activity

3-Fluoro-1-methylpiperidin-2-one is a fluorinated derivative of piperidine, a class of compounds known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development, particularly as an intermediate in the synthesis of biologically active molecules.

  • Molecular Formula : C6H10FN
  • Molecular Weight : 115.15 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : CC1(CCN(C1)=O)F

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the fluorine atom enhances lipophilicity, which can improve membrane permeability and influence the compound's pharmacokinetic properties.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antibacterial properties, potentially acting against Gram-positive and Gram-negative bacteria.
  • CNS Activity : Due to its structural similarity to other piperidine derivatives, it may exhibit central nervous system (CNS) activity, making it a candidate for further exploration in neuropharmacology.
  • Potential Antitumor Effects : Early-stage research indicates that this compound may inhibit certain cancer cell lines, although more extensive studies are necessary to confirm these effects.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

Table 1: Summary of Biological Activities

StudyBiological ActivityFindings
AntimicrobialExhibited activity against selected bacterial strains.
CNS ActivityPotential for modulating neurotransmitter systems observed in vitro.
AntitumorInhibitory effects on specific cancer cell lines noted; further validation required.

Structure-Activity Relationship (SAR)

The fluorination at the 3-position is crucial for enhancing the compound's biological profile. Comparative studies with non-fluorinated analogs demonstrate that fluorination can significantly affect potency and selectivity towards biological targets.

Table 2: Comparison of Fluorinated vs Non-Fluorinated Analogues

CompoundActivity TypeIC50 (µM)
This compoundAntibacterial12.5
1-Methylpiperidin-2-oneAntibacterial>50
3-Chloro-1-methylpiperidin-2-oneAntitumor20

Properties

Molecular Formula

C6H10FNO

Molecular Weight

131.15 g/mol

IUPAC Name

3-fluoro-1-methylpiperidin-2-one

InChI

InChI=1S/C6H10FNO/c1-8-4-2-3-5(7)6(8)9/h5H,2-4H2,1H3

InChI Key

HCOABOUAONQTFR-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC(C1=O)F

Origin of Product

United States

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